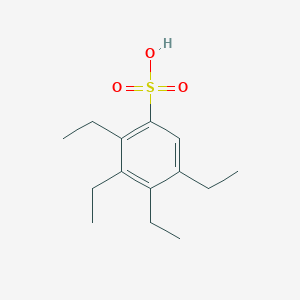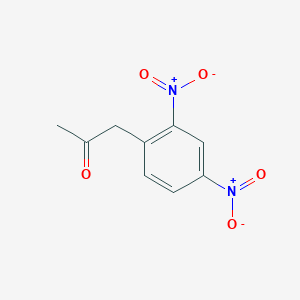
1-(2,4-Dinitrophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dinitrophenyl)propan-2-one is an organic compound characterized by the presence of a dinitrophenyl group attached to a propanone backbone. This compound is notable for its applications in various chemical reactions and its role in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1-(2,4-Dinitrophenyl)propan-2-one can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with propanone. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid, and is carried out in an ethanol or methanol solvent. The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1-(2,4-Dinitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dinitrophenyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Dinitrophenyl ketones and aldehydes.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
1-(2,4-Dinitrophenyl)propan-2-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(2,4-Dinitrophenyl)propan-2-one involves its interaction with molecular targets through its dinitrophenyl group. The nitro groups can participate in electron transfer reactions, while the propanone backbone can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in similar chemical reactions and assays.
2,4-Dinitrophenol: Another related compound with applications in biochemical studies and industrial processes.
Uniqueness
1-(2,4-Dinitrophenyl)propan-2-one is unique due to its specific structure, which combines the reactivity of the dinitrophenyl group with the versatility of the propanone backbone. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research .
属性
CAS 编号 |
2200-86-4 |
|---|---|
分子式 |
C9H8N2O5 |
分子量 |
224.17 g/mol |
IUPAC 名称 |
1-(2,4-dinitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H8N2O5/c1-6(12)4-7-2-3-8(10(13)14)5-9(7)11(15)16/h2-3,5H,4H2,1H3 |
InChI 键 |
PMFSLPQSSSQGLA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)
![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)
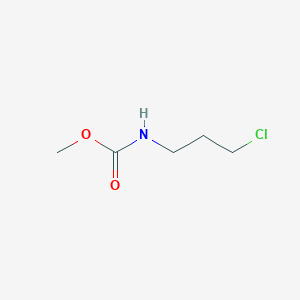
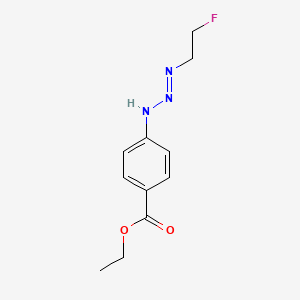
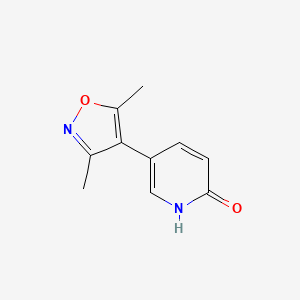
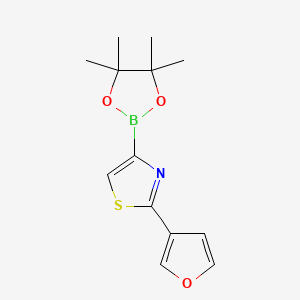

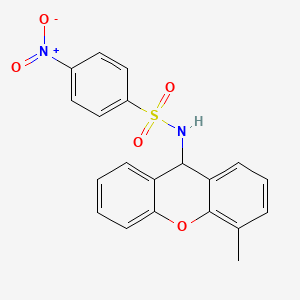
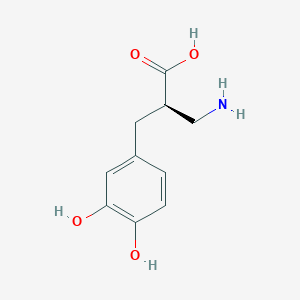

![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)
![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)
